molecular formula C10H18BNO4 B150746 (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid CAS No. 844501-00-4

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Cat. No. B150746
M. Wt: 227.07 g/mol
InChI Key: WHYUAGZAHLUISP-UHFFFAOYSA-N
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Description

The compound (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protective group. This structure is significant in pharmaceutical chemistry as it serves as an intermediate in various synthetic pathways, particularly in the preparation of tert-butyl esters and peptides .

Synthesis Analysis

The synthesis of tert-butyl esters, which are structurally related to the compound , can be achieved through Pd-catalyzed tert-butoxycarbonylation of boronic acid derivatives. This method has been shown to produce high yields, up to 94%, using palladium acetate and triphenylphosphine as a catalyst system in dioxane solvent . Additionally, the activation of carboxylic acids into their active esters using tert-butyl carbonates (BOC-OX) has been reported, which is a relevant step in the synthesis of peptides and amides .

Molecular Structure Analysis

The molecular structure of related tert-butyl esters has been studied using various analytical techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. DFT (Density Functional Theory) is also employed to computationally optimize the structure of these compounds, which has been shown to match the crystal structure determined by X-ray diffraction .

Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is widely used as a protective group in peptide synthesis. It is particularly advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties. However, the primary challenge is the need for treatment with hazardous hydrogen fluoride (HF) for deprotection, which requires special equipment . Additionally, the synthesis of orthogonally protected boronic acid analogs of amino acids involves alkylation and selective cleavage steps, followed by coupling with other amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters and related compounds can be inferred from their molecular electrostatic potential and frontier molecular orbitals, which are studied using DFT. These properties are crucial for understanding the reactivity and stability of the compounds . The synthesis of N-tert-butoxycarbonyl (BOC) protected compounds also highlights the solution behavior of these molecules, which is characterized by various spectroscopic techniques, including NMR and UV-visible spectroscopy .

Scientific Research Applications

Palladium-Catalyzed Synthesis

  • A novel protocol for synthesizing tert-butyl esters from boronic acids, including "(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid", has been developed. This process uses palladium acetate and triphenylphosphine as a catalyst system, and dioxane as a solvent, and can produce yields up to 94% (Li et al., 2014).
  • tert-Butoxycarbonyl chloride (BocCI) can be generated in situ to introduce the Boc group into a hindered amino acid. This method is suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Divergent Synthesis and Solvent-Dependent Reactions

  • Divergent synthesis of various chemical structures from 1-tert-butyloxycarbonyl derivatives and enamines can be achieved through careful selection of solvents and temperatures. This approach allows for the creation of different chemical compounds, including pyridazines and amino-pyrroles (Rossi et al., 2007).

N-tert-Butoxycarbonylation of Amines

  • A heteropoly acid catalyst has been used for efficient N-tert-butoxycarbonylation of amines at room temperature, providing a greener and quicker method for producing N-Boc derivatives (Heydari et al., 2007).

Coupling with Arylboronic Acids

  • tert-Butylcarbonyl 1,2,3,6-tetrahydropyridine derivatives have been successfully coupled with arylboronic acids, showcasing a method for producing a series of tert-butyl-4-aryl-tetrahydropyridine carboxylates (Wustrow & Wise, 1991).

Fluorescent Probes in Photolithography

  • In photolithography, acid-catalyzed deprotection of tert-butoxycarbonyl (t-Boc) groups in polymers is a critical reaction. A novel method to determine the catalytic chain length of this reaction in polymer films has been developed (Frenette, Ivan & Scaiano, 2005).

Asymmetric Synthesis

  • Asymmetric syntheses of tert-butoxycarbonyl-protected piperidine derivatives have been described, showcasing the synthesis of enantiomerically pure compounds from amino acid derivatives (Xue et al., 2002).

Future Directions

The study of boronic acids and their derivatives, including “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid”, is a promising area of research in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYUAGZAHLUISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620274
Record name [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

CAS RN

844501-00-4
Record name [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 6
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Citations

For This Compound
7
Citations
K Su, Z Li, L Zhang, S Fang, M Mao, Z Sun… - European Journal of …, 2022 - Elsevier
Prolyl hydroxylase 2 (PHD2) is a key regulatory enzyme responsible for the degradation of hypoxia-inducible factor-α (HIF-α). Pharmacological inhibition of PHD2 stabilizes HIF-α and …
Number of citations: 3 www.sciencedirect.com
RP Law, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal domain (BET) family of proteins bind acetylated lysine residues on histone proteins. The four BET bromodomains—BRD2, BRD3, BRD4, and …
Number of citations: 87 pubs.acs.org
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com
MA Meirelles, I de Toledo, S Thurow… - The Journal of …, 2023 - ACS Publications
Two routes to the antimalarial diaminopyrimidine P218 were developed based on the C-6 metalation of suitable 2,4-dichloro-5-alkoxy pyrimidines using (TMP) 2 Zn·2MgCl 2 ·2LiCl base…
Number of citations: 2 pubs.acs.org
N Brindani, LM Vuong, IM Acquistapace… - Journal of Medicinal …, 2023 - ACS Publications
CDC42 GTPases (RHOJ, CDC42, and RHOQ) are overexpressed in multiple tumor types and activate pathways critical for tumor growth, angiogenesis, and metastasis. Recently, we …
Number of citations: 1 pubs.acs.org
DA Candito, TA Martinot, J Su, J Saurí… - … Process Research & …, 2022 - ACS Publications
The synthesis of a key spiroamine building block for a medicinal chemistry program is described. Key innovations were a regioselective epoxide ring opening and a late-stage Pictet–…
Number of citations: 2 pubs.acs.org
O Éliás, Z Kovács, G Wágner, Z Némethy… - Bioorganic & Medicinal …, 2016 - Elsevier
Within the framework of orthosteric G protein coupled receptor (GPCR) polypharmacology herein we report the systematic elaboration and thorough evaluation of a data matrix …
Number of citations: 3 www.sciencedirect.com

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